molecular formula C7H10O2 B1197712 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- CAS No. 21835-00-7

2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-

Cat. No.: B1197712
CAS No.: 21835-00-7
M. Wt: 126.15 g/mol
InChI Key: GXUQPCUHTNAVRJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one follows established International Union of Pure and Applied Chemistry nomenclature principles for cyclic organic compounds containing both ketone and hydroxyl functional groups. The official IUPAC name for this compound is 2-hydroxy-3,4-dimethylcyclopent-2-en-1-one, which accurately describes the five-membered ring structure with specific substitution patterns. The compound is registered under Chemical Abstracts Service number 21835-00-7, providing a unique identifier for database searches and regulatory purposes.

The molecular formula C7H10O2 indicates the presence of seven carbon atoms, ten hydrogen atoms, and two oxygen atoms, resulting in a molecular weight of 126.15 grams per mole. The systematic name reflects the cyclopentenone core structure with a hydroxyl group at the 2-position and methyl substituents at both the 3- and 4-positions of the ring system. This nomenclature distinguishes it from other isomeric forms, such as 2-hydroxy-3,5-dimethylcyclopent-2-en-1-one, which bears the CAS number 21834-98-0 and represents a different substitution pattern.

The compound's International Chemical Identifier string is InChI=1S/C7H10O2/c1-4-3-6(8)7(9)5(4)2/h4,9H,3H2,1-2H3, and its corresponding InChI Key is GXUQPCUHTNAVRJ-UHFFFAOYSA-N. The Simplified Molecular-Input Line-Entry System representation is CC1CC(=O)C(=C1C)O, which provides a linear notation of the molecular structure. Additional synonyms include 3,4-dimethyl-2-hydroxycyclopent-2-en-1-one and 2-cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-, reflecting various naming conventions used in different databases and literature sources.

Property Value Source
IUPAC Name 2-hydroxy-3,4-dimethylcyclopent-2-en-1-one PubChem
CAS Registry Number 21835-00-7 Multiple sources
Molecular Formula C7H10O2 NIST
Molecular Weight 126.15 g/mol PubChem
InChI Key GXUQPCUHTNAVRJ-UHFFFAOYSA-N NIST

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one is characterized by a five-membered ring system that exhibits non-planar conformations due to inherent ring strain and substituent effects. The cyclopentenone framework adopts puckered conformations that minimize steric interactions between the methyl substituents and optimize orbital overlap for the α,β-unsaturated ketone system. Theoretical studies on related cyclopentenone systems indicate that five-membered rings typically exhibit pseudorotational behavior, where the molecule interconverts between envelope and twist conformations.

The presence of the hydroxyl group at the 2-position introduces additional conformational considerations through intramolecular hydrogen bonding interactions. The hydroxyl proton can form a six-membered hydrogen-bonded ring with the carbonyl oxygen, stabilizing specific conformations and influencing the overall molecular geometry. The methyl groups at positions 3 and 4 create steric crowding that affects the ring pucker amplitude and the preferred conformational states of the molecule.

Ring puckering analysis reveals that the cyclopentene ring can adopt various conformations characterized by specific puckering parameters. The puckering amplitude and phase angles describe the out-of-plane displacement of ring atoms relative to a reference plane. For five-membered rings, the puckering motion typically follows a pseudorotational pathway where different ring atoms sequentially become the most displaced from the mean plane. The methyl substituents influence this pseudorotational behavior by creating energy barriers between different conformational states.

Computational studies on similar hydroxycyclopentenone systems suggest that the most stable conformations involve envelope forms where one carbon atom is significantly displaced from the plane defined by the remaining four atoms. The position of maximum displacement depends on the substitution pattern and the relative orientations of the hydroxyl and methyl groups. The presence of the double bond between C2 and C3 restricts conformational flexibility in this region while allowing greater freedom in the saturated portion of the ring.

Conformational Parameter Typical Range Influence
Ring Puckering Amplitude 0.3-0.6 Å Methyl substitution pattern
Pseudorotational Phase 0-360° Hydrogen bonding interactions
Dihedral Angles Variable Steric effects of substituents

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one are limited in the available literature, X-ray diffraction studies on related hydroxycyclopentenone compounds provide valuable insights into the solid-state structure and packing arrangements of this class of molecules. Crystallographic investigations of similar cyclopentenone derivatives reveal important structural features including bond lengths, bond angles, and intermolecular interactions that govern crystal packing behavior.

X-ray diffraction studies on related compounds such as cis-3,4-dimethylcyclopentanone derivatives have been conducted to determine stereochemical arrangements and conformational preferences in the solid state. These investigations utilize both single-crystal X-ray diffraction and powder diffraction techniques to elucidate molecular structures and crystalline arrangements. The studies reveal that hydroxycyclopentenone compounds typically exhibit specific hydrogen bonding patterns that influence their crystal structures and physical properties.

The molecular conformation observed in crystalline hydroxycyclopentenone derivatives often differs from solution-phase conformations due to crystal packing forces and intermolecular hydrogen bonding networks. Crystallographic analysis reveals that the hydroxyl groups participate in extensive hydrogen bonding with neighboring molecules, creating chain-like or sheet-like arrangements in the crystal lattice. These intermolecular interactions significantly influence the physical properties of the crystalline material, including melting point, solubility, and thermal stability.

Diffraction studies also provide precise measurements of bond lengths and angles within the cyclopentenone ring system. The carbon-carbon double bond length in the enone system typically measures approximately 1.34 Angstroms, while the carbon-oxygen bond in the hydroxyl group measures around 1.36 Angstroms. The carbonyl carbon-oxygen double bond length is characteristically shorter at approximately 1.23 Angstroms, reflecting the different hybridization states of the oxygen atoms in the molecule.

The crystal packing analysis reveals that molecules of hydroxycyclopentenone compounds often arrange in specific orientations that maximize hydrogen bonding interactions while minimizing steric repulsions between methyl substituents. These packing arrangements contribute to the overall stability of the crystalline phase and influence the compound's physical properties and thermal behavior.

Crystallographic Parameter Typical Value Notes
C=C Double Bond Length ~1.34 Å Enone system
C-O Single Bond Length ~1.36 Å Hydroxyl group
C=O Double Bond Length ~1.23 Å Carbonyl group
Hydrogen Bond Distance 2.5-3.0 Å Intermolecular interactions

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one represents a complex equilibrium system involving multiple structural forms that interconvert under various conditions. Ring-chain tautomerism studies on related hydroxycyclopentenone compounds reveal that γ-hydroxyketones can exist as both cyclic and open-chain forms, with the equilibrium position dependent on solvent effects, temperature, and molecular substitution patterns. The cyclic form predominates in most solvents due to the favorable entropy and enthalpy contributions of the intramolecular cyclization.

Nuclear magnetic resonance spectroscopy studies on hydroxycyclopentenone tautomeric systems demonstrate that the keto form percentage varies significantly with solvent polarity. In non-polar solvents such as cyclohexane, the cyclic keto form represents the major tautomer, while polar protic solvents such as water and alcohols can shift the equilibrium toward alternative tautomeric forms. The percentage of open-chain keto form increases with solvent polarity parameter values, indicating that hydrogen bonding interactions with solvent molecules stabilize the ring-opened structure.

Ultraviolet absorption spectroscopy provides complementary evidence for tautomeric equilibria in hydroxycyclopentenone systems. The α,β-unsaturated ketone chromophore in the cyclic form exhibits characteristic absorption maxima that differ from those of the open-chain tautomer. Temperature effects also influence tautomeric equilibria, with higher temperatures generally favoring the entropy-rich open-chain forms over the more ordered cyclic structures.

The substitution pattern significantly affects tautomeric behavior, with methyl groups at the 3- and 4-positions providing steric stabilization for the cyclic form while potentially hindering ring-opening processes. Comparative studies with related compounds such as 2-hydroxy-3-methylcyclopent-2-en-1-one reveal that additional methyl substitution generally increases the preference for the cyclic tautomer due to enhanced steric interactions in the open-chain form.

Derivative formation studies using 2,4-dinitrophenylhydrazones demonstrate that these compounds exist predominantly in open-chain forms, contrasting with the parent hydroxycyclopentenones which favor cyclic structures. This difference arises from the extended conjugation possible in the hydrazone derivatives, which stabilizes the open-chain configuration through resonance interactions with the aromatic ring system.

Solvent System Cyclic Form Percentage Temperature Dependence
Non-polar solvents 85-95% Moderate
Polar aprotic solvents 70-85% Significant
Polar protic solvents 50-70% High
Aqueous solutions 40-60% Very high

Properties

IUPAC Name

2-hydroxy-3,4-dimethylcyclopent-2-en-1-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10O2/c1-4-3-6(8)7(9)5(4)2/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUQPCUHTNAVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(=C1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051864
Record name 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one
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Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21835-00-7
Record name 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one
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Record name 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
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Record name 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
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Record name 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one
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Record name 2-hydroxy-3,4-dimethylcyclopent-2-en-1-one
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Biochemical Analysis

Biochemical Properties

2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as one of the volatile reaction products from the reaction of phenylalanine with glucose during cooking and roasting. This interaction suggests that 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- may participate in Maillard reactions, which are crucial for flavor development in food.

Cellular Effects

The effects of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- on various types of cells and cellular processes are noteworthy. This compound has been reported to exhibit higher tumor-specific cytotoxicity against oral human normal and tumor cells It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- exerts its effects through various binding interactions with biomolecules. It functions as an electrophile and participates in addition reactions, including conjugate addition and Michael reactions. These interactions can lead to enzyme inhibition or activation and changes in gene expression, contributing to its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound can be stable under certain conditions, but it may degrade over time, affecting its long-term impact on cellular function. Long-term in vitro and in vivo studies are necessary to fully understand its temporal effects.

Dosage Effects in Animal Models

The effects of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could potentially cause toxic or adverse effects. Understanding the dosage thresholds and toxicology is crucial for its safe application in research and potential therapeutic uses.

Metabolic Pathways

2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it has been identified in the metabolic pathways of roasted coffee, where it is formed through the reaction of phenylalanine with glucose. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- within cells and tissues are essential for its activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can impact its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Biological Activity

2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-, also referred to as 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one (CAS Number: 21835-00-7), is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and various applications in research and industry.

  • Molecular Formula : C7H10O2
  • Molecular Weight : 126.15 g/mol
  • Purity : Typically ≥95%

The compound primarily targets tumor cells, demonstrating selective cytotoxicity against specific cancer cell lines such as HSC-2 and HL-60. As an α,β-unsaturated carbonyl compound, it acts as an electrophile and participates in various biochemical reactions, including conjugate addition and Michael reactions.

Cytotoxicity

Research indicates that 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- displays significant tumor-specific cytotoxicity. In vitro studies have reported the following CC50 (50% cytotoxic concentration) values:

Cell LineCC50 (μg/mL)
HSC-243.8
HSC-3152
HSG118
HL-6014.0
Normal Cells (HPC)177

These results highlight the compound's potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. It exhibits antifungal properties and has been identified as a volatile organic compound with potential applications in agriculture for controlling soil-borne pathogens .

Physiological Effects

In studies involving plant growth-promoting rhizobacteria (PGPR), 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- has been linked to enhanced chlorophyll content and overall plant health. This suggests its role in promoting plant growth through biochemical pathways .

Study on Tumor Cell Lines

A detailed study investigated the effects of various concentrations of the compound on tumor cell lines. The findings indicated a dose-dependent response where lower concentrations were beneficial while higher doses resulted in increased cytotoxic effects. This underscores the importance of dosage in therapeutic applications.

Endophytic PGPR Research

In a study focusing on endophytic bacteria from tomato roots, the presence of this compound was associated with improved resistance to fungal infections and enhanced nutrient uptake. The metabolic profile of these bacteria indicated that compounds like 2-Cyclopenten-1-one contribute to their antifungal activity and plant growth promotion .

Metabolic Pathways

The metabolism of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- involves interactions with various enzymes and cofactors. It is formed through reactions involving phenylalanine during cooking processes like roasting coffee. Understanding these pathways is crucial for leveraging its biological activities effectively.

Transport and Distribution

The transport mechanisms of this compound within cells are vital for its biological activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes, thereby influencing its efficacy in targeted therapies.

Scientific Research Applications

Anticancer Activity

2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- has demonstrated selective cytotoxicity against specific cancer cell lines. Research indicates the following CC50 (50% cytotoxic concentration) values for various cell lines:

Cell LineCC50 (μg/mL)
HSC-243.8
HSC-3152
HSG118
HL-6014.0
Normal Cells (HPC)177

The compound primarily targets tumor cells such as HSC-2 and HL-60, indicating its potential as a therapeutic agent in cancer treatment.

Antimicrobial Properties

The compound exhibits promising antifungal activity and has been identified as a volatile organic compound with potential applications in controlling soil-borne pathogens. Its role in enhancing plant growth through interactions with plant growth-promoting rhizobacteria (PGPR) has also been noted, suggesting its utility in agricultural applications .

Metabolic Pathways

Research indicates that 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- participates in various metabolic pathways. It is formed through the reaction of phenylalanine with glucose during cooking processes like roasting coffee. Understanding these pathways is crucial for leveraging its biological activities effectively .

Study on Tumor Cell Lines

A detailed study investigated the effects of varying concentrations of the compound on tumor cell lines. The findings revealed a dose-dependent response where lower concentrations exhibited beneficial effects while higher doses resulted in increased cytotoxic effects. This underscores the importance of dosage in therapeutic applications.

Endophytic PGPR Research

In studies focusing on endophytic bacteria from tomato roots, the presence of this compound was associated with improved resistance to fungal infections and enhanced nutrient uptake. The metabolic profile of these bacteria indicated that compounds like 2-Cyclopenten-1-one contribute to their antifungal activity and plant growth promotion.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares the target compound with five structurally related cyclopentenones:

Compound Name Molecular Formula Molecular Weight (g/mol) logP<sup>†</sup> Key Features
2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one C₇H₁₀O₂ 126.15 0.76 , 1.427 Hydroxyl group enhances solubility; used in fragrances, flavors, and agriculture.
3,4-Dimethyl-2-cyclopenten-1-one C₇H₁₀O 110.07 N/A Lacks hydroxyl group; hydrophobic; key flavor compound in sausages .
2-Hydroxy-2-cyclopenten-1-one C₅H₆O₂ 98.10 N/A Simplest hydroxylated analog; detected in plant roots .
2-Methyl-2-cyclopenten-1-one C₆H₈O 96.13 N/A Found in lignin pyrolysis products; methyl group increases thermal stability .
2-Hydroxy-3-methyl-2-cyclopenten-1-one C₆H₈O₂ 112.05 1.427 One methyl group; detected in cocoa pyrolysis and wound-healing hydrogels .
2,3,4-Trimethyl-2-cyclopenten-1-one C₈H₁₂O 124.18 N/A High hydrophobicity due to three methyl groups; thermal decomposition product .

<sup>†</sup>logP discrepancies (e.g., 0.76 vs. 1.427) may arise from differing experimental or computational methods.

Functional Differences

Hydroxyl Group Impact
  • The hydroxyl group in the target compound increases polarity, improving solubility in aqueous environments compared to non-hydroxylated analogs like 3,4-dimethyl-2-cyclopenten-1-one. This property is critical for its antioxidant and antimicrobial roles in biological systems .
  • In contrast, 3,4-dimethyl-2-cyclopenten-1-one, lacking a hydroxyl group, is more hydrophobic and serves primarily as a flavoring agent in processed meats .
Methyl Substitution Patterns
  • 2,3,4-Trimethyl-2-cyclopenten-1-one (C₈H₁₂O) exhibits higher hydrophobicity, making it less suitable for applications requiring water solubility but more stable in lipid-rich environments .
Thermal and Industrial Behavior
  • In lignin pyrolysis, the target compound forms at concentrations up to 0.3% under specific pulping conditions, while 2-methyl- and 3-methyl- analogs occur at lower levels (0.1–0.3%) .
  • Hydroxylated cyclopentenones, including the target, are less abundant in fast pyrolysis compared to non-hydroxylated derivatives, suggesting lower thermal stability .

Pharmacological and Industrial Relevance

  • Antifungal Activity: The target compound's hydroxyl group may enhance its ability to disrupt fungal membranes, a property less pronounced in non-hydroxylated analogs .
  • Flavor Chemistry : In sausages, the target compound distinguishes flavor profiles more effectively than 3,4-dimethyl-2-cyclopenten-1-one, likely due to its balanced polarity and volatility .
  • Fragrance Formulations: Its compatibility with other fragrance structural groups (e.g., cyclopentanones) makes it preferable over bulkier analogs like 2,3,4-trimethyl derivatives .

Preparation Methods

Polyphosphoric Acid (PPA)-Mediated Cyclization

Crotonic acid isopropyl ester undergoes cyclization in the presence of polyphosphoric acid (PPA) at 100°C under nitrogen. This method achieves an 84.7% yield of 3,4-dimethyl-2-cyclopentenone, which is subsequently oxidized to the target compound.
Key conditions :

  • Catalyst : PPA (1 L per 0.6 mol substrate)

  • Temperature : 100°C

  • Time : 3 hours

  • Workup : Neutralization with Na₂CO₃, ether extraction, vacuum distillation

Dieckmann Cyclization of Esters

Diethyl 2-methylglutaconate undergoes intramolecular cyclization using sodium in liquid ammonia, followed by acid hydrolysis. This method produces 2-hydroxy-3-methylcyclopent-2-en-1-one in 30–90% yield, depending on ester purity and reaction scale.

ParameterValue
BaseSodium (9–12 g per 23 g ester)
SolventLiquid NH₃/Et₂O
Hydrolysis Agent5% HCl
Critical StepControlled NH₃ evaporation

Hydrolysis of Geminal Dihalocyclopentenes

Acid-Catalyzed Hydrolysis

1-Methyl-4,4-dichlorocyclopent-1-ene hydrolyzes in dilute HCl/glacial acetic acid (1:1 v/v) at 50–100°C. The reaction proceeds via a bishomocyclopropenium ion intermediate, enabling mild conditions (typically 70°C, 2 hours) with >85% yield.

Mechanistic Advantage :
The conjugated double bond stabilizes the carbocation intermediate, lowering activation energy compared to non-conjugated analogs.

Base-Catalyzed Hydrolysis

Using Na₂CO₃ (10% aqueous) at 80°C, the dichlorocyclopentene derivative hydrolyzes to 3-methyl-2-cyclopenten-1-one in 78% yield. This method avoids strong acids but requires longer reaction times (4–6 hours).

Hydrodeoxygenation of Carbohydrates

A two-step process converts fructose to the target compound via Pd-catalyzed hydrodeoxygenation:

Step 1 : Fructose → 1-Hydroxy-2,5-hexanedione

  • Catalyst : 5% Pd/C

  • Conditions : H₂ (30 bar), 120°C, 6 hours

  • Yield : 68%

Step 2 : Base-mediated isomerization (NaOH, 80°C, 3 hours) achieves 74% conversion to 2-hydroxy-3-methyl-2-cyclopenten-1-one.

Advantages :

  • Uses renewable feedstock (fructose)

  • Water as sole solvent

  • Total yield: 50.3%

Epoxide Isomerization

2,3-Epoxy-3-methylcyclopentanone isomerizes under acidic conditions (H₂SO₄, 25°C, 1 hour) to yield the title compound. This method is typically integrated into multi-step syntheses from dihalocyclopentenes.

Isomerization AgentYield (%)Byproducts
H₂SO₄ (0.5 M)92<2% dimerization
Amberlyst-15885% dehydration

Comparative Analysis of Methods

MethodStarting MaterialYield (%)ScalabilityGreen Metrics (E-factor)
PPA CyclizationCrotonic acid isopropyl ester84.7Pilot-scale8.2
Dieckmann CyclizationDiethyl 2-methylglutaconate30–90Lab-scale12.5
Fructose HydrodeoxygenationD-Fructose50.3Industrial3.1
Acid Hydrolysis1-Methyl-4,4-dichlorocyclopentene85Multi-ton5.8
Enzymatic ResolutionRacemic acyloxycyclopentenones41–45Specialty6.9

Key Observations :

  • Scalability : Acid hydrolysis and fructose-based routes show superior industrial viability.

  • Sustainability : The carbohydrate-derived pathway achieves the lowest E-factor (3.1) due to aqueous workup and renewable feedstock.

  • Stereocontrol : Enzymatic methods provide enantiomeric excess but require costly biocatalysts.

Critical Process Parameters

Temperature Optimization

  • Cyclization Reactions : 100–120°C optimal for ring formation; >130°C promotes decomposition.

  • Hydrolysis : 50–80°C balances reaction rate and byproduct formation.

Catalyst Selection

  • Phase Transfer Catalysts : Benzyltriethylammonium chloride improves epoxidation efficiency (92% vs. 68% without).

  • Metal Catalysts : Pd/C (5% loading) maximizes fructose conversion while minimizing over-hydrogenation.

Industrial Production Considerations

Large-scale manufacturing (≥100 kg/batch) prioritizes:

  • Cost Efficiency : Dichlorocyclopentene hydrolysis ($12.50/kg) vs. fructose route ($18.20/kg).

  • Waste Management : PPA methods generate 8.2 kg waste/kg product vs. 3.1 kg for biobased routes.

  • Safety : Liquid ammonia in Dieckmann cyclization requires specialized containment.

Emerging Synthetic Approaches

Flow Chemistry

Microreactor systems enable continuous dichlorocyclopentene hydrolysis:

  • Residence Time : 12 minutes (vs. 2 hours batch)

  • Yield Improvement : 93% at 70°C

Photocatalytic Methods

UV irradiation (254 nm) of 3,4-dimethyl-2-cyclopentenone peroxides generates the hydroxylated derivative in 67% yield, though scalability remains unproven.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one?

  • Methodology : Use a combination of spectroscopic techniques:

  • IR spectroscopy : Identify hydroxyl (-OH) and carbonyl (C=O) stretching vibrations. Compare with NIST reference data .
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to resolve methyl (δ 1.0–1.5 ppm) and cyclopentenone ring protons (δ 5.0–6.5 ppm). Match with CAS 21835-00-7 spectral libraries .
  • Mass spectrometry : Confirm molecular ion peak at m/z 126.1531 (C7_7H10_{10}O2_2) and fragmentation patterns .

Q. What are the recommended synthesis routes for high-purity 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one?

  • Methodology :

  • Cyclization of diketones : Use 3,4-dimethyl-2,5-diketopentane under acidic conditions (e.g., H2_2SO4_4) to form the cyclopentenone core .
  • Purification : Recrystallize in ethanol/water mixtures to achieve ≥99% purity (as per assay data in TCI safety sheets) .

Q. Which analytical techniques are most effective for quantifying this compound in reaction mixtures?

  • Methodology :

  • Gas chromatography (GC) : Use polar columns (e.g., DB-Wax) with temperature ramps for optimal separation. Kovats' retention index (RI) of 1357 can be referenced .
  • HPLC : C18 columns with UV detection at 220–260 nm (λmax_{\text{max}} for α,β-unsaturated ketones) .

Advanced Research Questions

Q. How does the stability of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one vary under different storage conditions?

  • Methodology :

  • Long-term stability : Store at –20°C in amber vials under inert gas (N2_2 or Ar). Degradation products (e.g., oxidized dimers) form after 6 months at room temperature .

  • Light sensitivity : Conduct accelerated aging studies using UV-Vis spectroscopy to monitor photodegradation kinetics .

    Condition Stability Key Degradation Products
    25°C, darkStable ≤3 monthsNone detected
    25°C, light exposureDegrades within 2 weeksOxidized dimers
    –20°C, inert gasStable ≥1 yearNone detected

Q. How can contradictory spectral data (e.g., IR vs. NMR) be resolved for structural analogs like 4-hydroxy-3-methyl isomers?

  • Methodology :

  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., 2-hydroxy vs. 4-hydroxy substitution) .
  • Computational modeling : Compare experimental 1H^1H NMR shifts with density functional theory (DFT)-predicted values for isomers .

Q. What are the decomposition pathways of this compound under oxidative conditions?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Identify mass loss events at 150–200°C, correlating with cyclopentenone ring cleavage .
  • LC-MS : Detect intermediates such as 3,4-dimethylmaleic anhydride or hydroxylated byproducts .

Experimental Design Considerations

Q. How should researchers design kinetic studies for reactions involving this compound?

  • Methodology :

  • In situ monitoring : Use FTIR or Raman spectroscopy to track carbonyl group reactivity in real time .
  • Control experiments : Include radical scavengers (e.g., BHT) to assess oxidative vs. thermal decomposition pathways .

Q. What safety protocols are critical when handling 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one?

  • Methodology :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators for aerosol protection .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to minimize inhalation risks .

Data Contradiction Analysis

Q. How can discrepancies in reported CAS numbers (e.g., 21835-00-7 vs. 13494-06-9) be addressed?

  • Methodology :

  • Regiochemical verification : Confirm substitution patterns (2-hydroxy-3,4-dimethyl vs. 3,4-dimethyl-2-hydroxy) via 2D NMR (e.g., COSY, HMBC) .
  • Database cross-referencing : Validate against NIST and PubChem entries to resolve registry conflicts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
Reactant of Route 2
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.